6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine
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Overview
Description
6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine is a heterocyclic compound with a molecular formula of C13H18N2O and a molecular weight of 218.29 g/mol . This compound features a fused ring system that includes both pyrrolo and oxazine rings, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyrrole derivative with an oxazine precursor in the presence of a suitable catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex heterocyclic compounds.
Medicine: Preliminary studies suggest it could be used in the development of new pharmaceuticals, particularly those targeting neurological pathways.
Industry: It can be used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which 6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites, altering their activity. The pathways involved could include neurotransmitter modulation or inhibition of specific metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine: Similar in structure but with different substitution patterns.
Pyrrolo[3,4-b][1,4]oxazine derivatives: These compounds share the core structure but differ in functional groups attached to the rings.
Uniqueness
6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine is unique due to its specific fused ring system and the presence of a benzyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
6-benzyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)8-15-9-12-13(10-15)16-7-6-14-12/h1-5,12-14H,6-10H2 |
InChI Key |
YZXZJDHYABUGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2CN(CC2N1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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